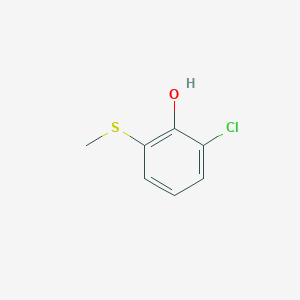
2-Chloro-6-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(methylthio)phenol is an organic compound with the molecular formula C7H7ClOS It is characterized by the presence of a chlorine atom and a methylthio group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)phenol typically involves the reaction of 2,6-dichlorophenol with methyl mercaptan in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like toluene, and the temperature is controlled to optimize the yield. The process involves the substitution of one chlorine atom with a methylthio group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 2-methylthiophenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed:
Oxidation: 2-Chloro-6-(methylsulfinyl)phenol, 2-Chloro-6-(methylsulfonyl)phenol.
Reduction: 2-Methylthiophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic substitution reactions. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
2-(Methylthio)phenol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-4-(methylthio)phenol: Similar structure but with the methylthio group in a different position, affecting its reactivity and applications.
2-Chloro-6-methylthiophenol: Another closely related compound with slight variations in structure and properties
Uniqueness: 2-Chloro-6-(methylthio)phenol is unique due to the specific positioning of the chlorine and methylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C7H7ClOS |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
2-chloro-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
Clé InChI |
GGHLLWUJISDNBY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


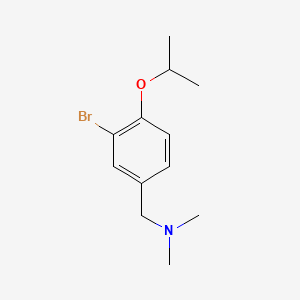
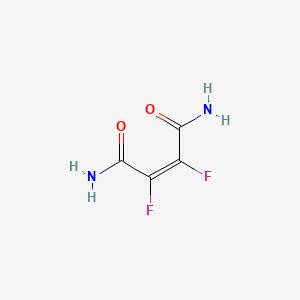

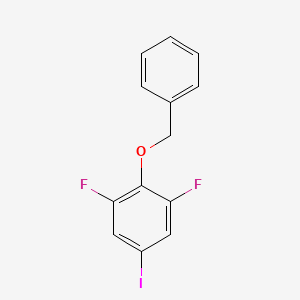
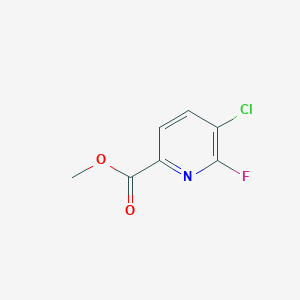
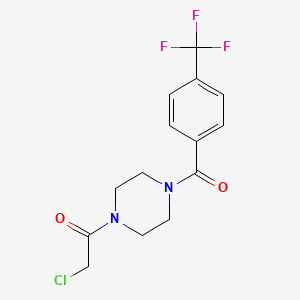
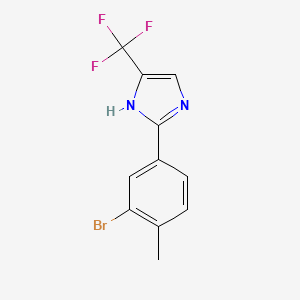
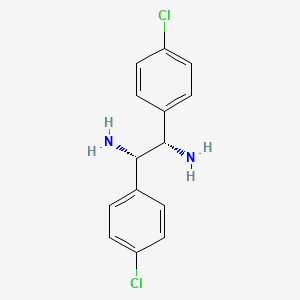


![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)



